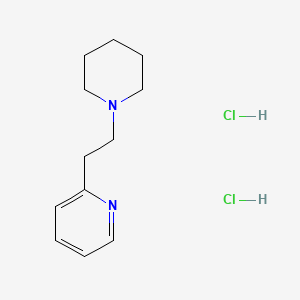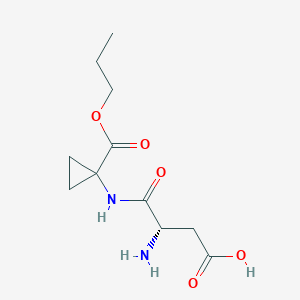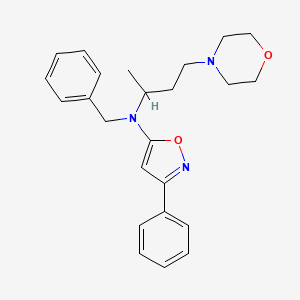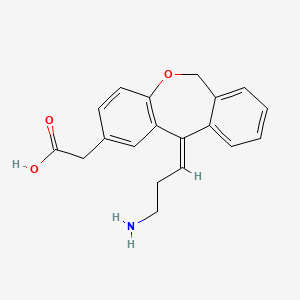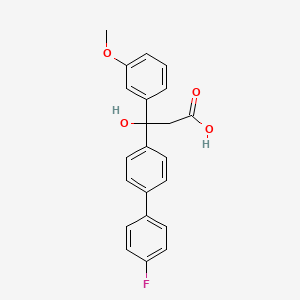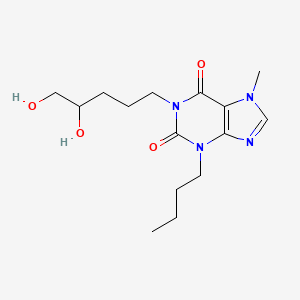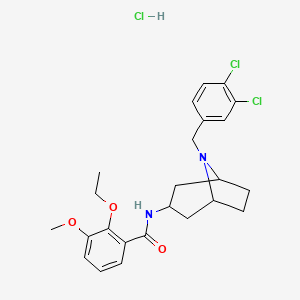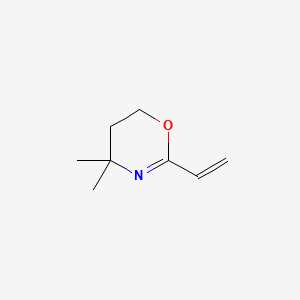
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone typically involves the hydroxylation and methoxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the 2 and 3 positions. Methoxylation can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using naphthalene derivatives as starting materials. The process typically includes multiple steps of purification and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox biology and its potential as an antioxidant.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The biological activity of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound can modulate various cellular pathways, including the activation of transcription factors such as Nrf2, which regulates the expression of antioxidant proteins. Additionally, it can interact with molecular targets such as enzymes and receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the production of henna dye and has antimicrobial properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. Its ability to undergo specific redox reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
86516-17-8 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2,3-dihydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
Clé InChI |
QRKZQSAYMXKCOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


